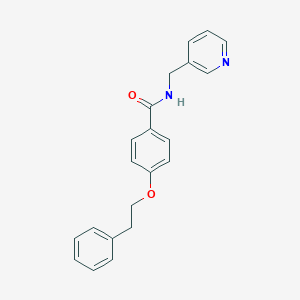

![molecular formula C16H18N2O2S B267411 N-{3-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B267411.png)

N-{3-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{3-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide, commonly known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in nociception, thermosensation, and inflammation. BCTC has been widely used as a tool compound to study the function of TRPV1 channels in various physiological and pathological conditions.

作用機序

BCTC acts as a competitive antagonist of N-{3-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide channels by binding to the channel pore and blocking the influx of cations such as calcium and sodium. N-{3-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide channels are activated by various stimuli such as heat, capsaicin, and protons, and their activation leads to the depolarization of sensory neurons and the generation of action potentials. BCTC inhibits N-{3-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide channel activation by these stimuli and thereby reduces the excitability of sensory neurons.

Biochemical and Physiological Effects

BCTC has been shown to have several biochemical and physiological effects in various experimental models. In vitro studies have demonstrated that BCTC inhibits capsaicin-induced calcium influx in N-{3-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide-expressing cells and reduces the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) from macrophages and microglia. In vivo studies have shown that BCTC reduces thermal hyperalgesia and mechanical allodynia in animal models of inflammatory and neuropathic pain.

実験室実験の利点と制限

BCTC has several advantages as a tool compound for studying N-{3-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide channels. It is a potent and selective antagonist of N-{3-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide channels and does not affect other ion channels or receptors. BCTC has been extensively characterized in vitro and in vivo, and its pharmacokinetic and pharmacodynamic properties are well understood. However, BCTC also has some limitations. It is a synthetic compound and may have off-target effects or toxicity at high concentrations. BCTC is also not suitable for studying the role of N-{3-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide channels in physiological conditions where endogenous ligands such as heat or protons are involved.

将来の方向性

The use of BCTC as a tool compound for studying N-{3-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide channels has led to several important discoveries in the field of pain research. However, there are still many unanswered questions about the function of N-{3-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide channels in health and disease. Future research directions could include the development of novel compounds that target N-{3-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide channels with greater specificity and efficacy, the investigation of the role of N-{3-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide channels in other physiological processes such as metabolism and immunity, and the exploration of the therapeutic potential of N-{3-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide channel modulators in various diseases.

合成法

BCTC can be synthesized by a multistep process starting from 3-nitrobenzoic acid. The first step involves the conversion of 3-nitrobenzoic acid to 3-aminobenzoic acid, which is then protected with a sec-butyl carbamate group. The protected amine is then coupled with 2-thiophenecarboxylic acid using a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) to obtain BCTC.

科学的研究の応用

BCTC has been extensively used in scientific research to study the function of N-{3-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide channels in various physiological and pathological conditions. N-{3-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide channels are involved in pain sensation, thermoregulation, and inflammation, and their dysregulation has been implicated in various diseases such as chronic pain, neuropathic pain, and inflammatory disorders. BCTC has been used to investigate the role of N-{3-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide channels in these diseases and to develop novel therapeutics targeting N-{3-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide channels.

特性

製品名 |

N-{3-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide |

|---|---|

分子式 |

C16H18N2O2S |

分子量 |

302.4 g/mol |

IUPAC名 |

N-[3-(butan-2-ylcarbamoyl)phenyl]thiophene-2-carboxamide |

InChI |

InChI=1S/C16H18N2O2S/c1-3-11(2)17-15(19)12-6-4-7-13(10-12)18-16(20)14-8-5-9-21-14/h4-11H,3H2,1-2H3,(H,17,19)(H,18,20) |

InChIキー |

HTIKSXAJMVSYPM-UHFFFAOYSA-N |

SMILES |

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CS2 |

正規SMILES |

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CS2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-bromophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B267328.png)

![N,N'-bis[3-(acetylamino)phenyl]cyclohexane-1,4-dicarboxamide](/img/structure/B267329.png)

![N-cyclohexyl-2-{[4-(2-methoxyethoxy)benzoyl]amino}-N-methylbenzamide](/img/structure/B267330.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-5-bromo-2-furamide](/img/structure/B267331.png)

![N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B267332.png)

![5-bromo-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B267333.png)

![N-{4-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B267334.png)

![3-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B267341.png)

![4-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B267342.png)

![2-fluoro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B267344.png)

![N-{[5-(butanoylamino)-2-chlorophenyl]carbamothioyl}cyclopropanecarboxamide](/img/structure/B267346.png)

![3-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B267347.png)

![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-2-fluorobenzamide](/img/structure/B267350.png)